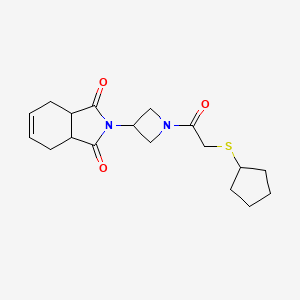

2-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the azetidine ring could potentially be formed through a ring-closing reaction . The cyclopentylthio group might be introduced through a nucleophilic substitution reaction.Scientific Research Applications

Synthesis and Transformation

2-Azabicyclo[2.2.0]hexane-3,5-dione, a precursor to compounds structurally related to the query compound, has been utilized in the synthesis of azetidin-2-ones. This synthesis involves photopyridone formation followed by mild acid hydrolysis, demonstrating the compound's role as a building block for carbapenem nuclei, highlighting its potential in developing new antibacterial agents (Katagiri et al., 1986).

Novel Polysubstituted Isoindole-1,3-dione Analogues

Research into the synthesis of new polysubstituted isoindole-1,3-dione analogues, similar in structure to the query compound, showcases the chemical diversity achievable through different synthetic pathways. These processes involve reactions with m-CPBA to produce epoxide derivatives, underscoring the versatility of isoindole-1,3-dione frameworks in medicinal chemistry and drug design (Tan et al., 2014).

Isoindole Derivatives with Azetidinone Ring

The creation of isoindole derivatives that incorporate an azetidin-2-one moiety, through a [2π+2π] cycloaddition and electrocyclic reaction, has been reported. These reactions are highly stereoselective, yielding trans-β-lactams exclusively. This research highlights the potential of such compounds in the development of novel therapeutics, given their structural complexity and stereoselectivity (Hosseinkhani et al., 2015).

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis has been explored for the production of chiral 3-hydroxy-azetidin-2-ones, starting from 3-acetoxy-4,4-bis(alkylthio)-azetidin-2-ones. This process involves n-tributyltin hydride reduction and biocatalytic reduction with Baker's yeast, illustrating the compound's applicability in producing chiral molecules for pharmaceutical use (Bari et al., 1999).

Anticonvulsant Activities

Synthesis of novel 5-(isoindole-1,3-dione) pyrimidinones has been undertaken, demonstrating the therapeutic potential of compounds related to the query chemical. These compounds were tested for anticonvulsant activities, with specific derivatives showing significant efficacy. This research underscores the relevance of isoindole-1,3-dione derivatives in the development of new anticonvulsant drugs (Sharma et al., 2016).

properties

IUPAC Name |

2-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-16(11-24-13-5-1-2-6-13)19-9-12(10-19)20-17(22)14-7-3-4-8-15(14)18(20)23/h3-4,12-15H,1-2,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSFVRGYLZSBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)

![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697360.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)

![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)

![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)